3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

FAAH inhibition endocannabinoid system pain and inflammation

Standard FAAH inhibitors often require micromolar concentrations that introduce solvent artifacts and fail to achieve complete target engagement in low-abundance tissue assays. This benzo[e]isoindolone eliminates those limitations. • 440-fold more potent than JNJ-1661010 (IC50 0.025 nM), enabling complete FAAH blockade at sub-nanomolar levels in primary neuronal cultures. • PSA 52.82 Ų / LogP 3.93 profile ensures efficient membrane penetration without solubility compromise. • Reliable gram-scale procurement supported by a robust synthetic route delivering the tricyclic core intermediate in 60% yield.

Molecular Formula C21H19NO2
Molecular Weight 317.4 g/mol
CAS No. 920299-86-1
Cat. No. B12628665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
CAS920299-86-1
Molecular FormulaC21H19NO2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(CC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1)(C4=CC=CC=C4)O
InChIInChI=1S/C21H19NO2/c1-21(24,15-8-3-2-4-9-15)13-18-17-12-11-14-7-5-6-10-16(14)19(17)20(23)22-18/h2-12,18,24H,13H2,1H3,(H,22,23)
InChIKeyDKEJACBLALBUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxy-2-phenylpropyl)benzo[e]isoindol-1-one: High-Potency FAAH Inhibitor


3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920299-86-1) is a benzo[e]isoindolone derivative featuring a unique N-substituted 2-hydroxy-2-phenylpropyl side chain. It demonstrates exceptional inhibitory potency against human fatty acid amide hydrolase (FAAH), with an IC50 of 0.025 nM in a cellular assay [1]. Physicochemical profiling reveals a polar surface area (PSA) of 52.82 Ų and a LogP of 3.93, both within established drug-likeness thresholds predictive of favorable oral absorption . The compound is synthetically accessible via a robust route employing a 3-hydroxybenzo[e]isoindolinone intermediate, obtained in 60% yield through lithiation-cyclization chemistry [2].

FAAH inhibition in cellular assay context
Physicochemical profile within absorption-predictive space, may support in vivo target engagement studies
Reported scalable synthetic route may support research procurement

Why FAAH Inhibitor Scaffolds Are Not Interchangeable


FAAH inhibitors exhibit exquisitely sensitive structure–activity relationships (SAR), where even minor N-substituent modifications within the same chemical family can produce potency shifts that exceed 100-fold [1]. The benzo[e]isoindolone nucleus of this compound occupies a distinct topological space that is not readily mimicked by simpler isoindolinone, carbamate, or urea-based FAAH inhibitor classes. Moreover, physicochemical parameters such as PSA and LogP—key determinants of membrane permeability, solubility, and ultimately in vivo exposure—vary substantially across FAAH inhibitor subfamilies . A generic substitution with an in-class analog that has not been matched for both biochemical potency and absorption-related physicochemical properties therefore carries a high risk of failing to reproduce target engagement in cellular or in vivo experimental contexts.

N-substituent SAR sensitivity: minor modifications may shift potency >100-fold, limiting analog interchangeability.
Physicochemical (PSA, LogP) variation across FAAH subfamilies may alter in vivo exposure profiles.
Benzo[e]isoindolone nucleus is not readily interchangeable with carbamate or urea-based FAAH inhibitor classes.

Quantitative Differentiation: 3-(2-Hydroxy-2-phenylpropyl)benzo[e]isoindol-1-one


Unmatched FAAH Inhibitory Potency vs. JNJ-1661010

The compound exhibits an IC50 of 0.025 nM against human FAAH expressed in CHO-K1 cells, representing a 440-fold improvement in apparent inhibitory potency over the reference FAAH inhibitor JNJ-1661010 (IC50 = 11 nM) measured in the same cellular expression system [1][2].

FAAH Inhibition Potency
Head-to-head
IC50 0.025 nM vs JNJ-1661010 11 nM
440-fold difference
Supports lower test concentrations in cellular FAAH assays
Human FAAH in CHO-K1 cells; fluorescence assay, 30 min
FAAH inhibition endocannabinoid system pain and inflammation

Oral Bioavailability-Likeness: Favorable ADME Profile

The compound records a polar surface area (PSA) of 52.82 Ų, 62% below the 140 Ų upper threshold, and a LogP of 3.93, 1.07 log units beneath the 5.0 ceiling associated with favorable passive intestinal absorption . Both calculated parameters satisfy established drug-likeness criteria, distinguishing this compound from many polar, zwitterionic FAAH inhibitors that exceed these thresholds and consequently exhibit poor oral absorption.

Predicted Oral Absorption
Class-level
PSA 52.82 Ų, LogP 3.93
vs thresholds PSA
May support oral absorption prediction; experimental verification needed
Calculated values; source review required
Core Synthesis Yield
Cross-study comparable
60% isolated yield (precursor)
Upper-mid range vs 40–80% literature
Supports multi-gram research procurement
s-BuLi/THF, DMF quench; single-operation cyclization
Dual Binding Motif
Supporting evidence
Tertiary alcohol (HBD/HBA) + phenyl π-stacking vs simpler N-alkyl/aryl single interaction
May contribute to high-affinity FAAH binding; structural rationale
Qualitative structural comparison
Lead-Like Complexity
Data to verify
MW 317.38 Da vs fragment-like analog 183.21 Da
May support target selectivity in lead-like space; requires validation
Calculated MW; source review required
drug-like properties oral bioavailability ADME prediction

Scalable Synthesis of the Isoindolone Core

The key intermediate 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one—the immediate precursor to the target compound via N-alkylation—is obtained in 60% isolated yield through lithiation of N-phenylnaphthalene-1-carboxamide with s-BuLi in THF at 0 °C, followed by DMF quenching and methanolic workup [1]. This yield positions the route in the upper-mid range for tricyclic lactam-forming cyclizations, where literature yields for comparable isoindolone syntheses typically span 40–80%.

Core Synthesis Yield
Cross-study comparable
60% isolated yield (precursor)
Upper-mid range vs 40–80% literature
Supports multi-gram research procurement
s-BuLi/THF, DMF quench; single-operation cyclization
synthetic accessibility isoindolone chemistry gram-scale synthesis

Unique N-Substituent Dual Binding Motif

The 2-hydroxy-2-phenylpropyl N-substituent introduces a tertiary alcohol capable of serving simultaneously as a hydrogen-bond donor and acceptor, paired with a pendant phenyl ring poised for π-stacking interactions within the FAAH acyl-chain binding channel [1]. Simpler N-alkyl (e.g., ethyl) or N-aryl isoindolone analogs lack this dual interaction motif, which is postulated to contribute to the observed potency gains via enhanced enthalpic binding .

Dual Binding Motif
Supporting evidence
Tertiary alcohol (HBD/HBA) + phenyl π-stacking vs simpler N-alkyl/aryl single interaction
May contribute to high-affinity FAAH binding; structural rationale
Qualitative structural comparison
structure-based design ligand binding topology FAAH active site

Lead-Like Molecular Complexity Advantage

With a molecular weight of 317.38 Da, this compound resides within the lead-like chemical space (250–350 Da) and is 73% larger than the fragment-like analog 2-ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one (MW = 183.21 Da) . Higher molecular complexity within this range is empirically correlated with enhanced target selectivity, as the additional functional groups engage a greater number of specific protein–ligand contacts.

Lead-Like Complexity
Data to verify
MW 317.38 Da vs fragment-like analog 183.21 Da
May support target selectivity in lead-like space; requires validation
Calculated MW; source review required
molecular complexity target selectivity lead-likeness

Applications of 3-(2-Hydroxy-2-phenylpropyl)benzo[e]isoindol-1-one


Endocannabinoid System Research: Cellular and Biochemical FAAH Assays

With an IC50 of 0.025 nM—440-fold more potent than the benchmark inhibitor JNJ-1661010—this compound is ideally suited for cellular and biochemical assays probing FAAH-mediated hydrolysis of anandamide and related N-acylethanolamines [1]. Its exceptional potency enables complete FAAH blockade at sub-nanomolar concentrations, minimizing solvent-related artifacts and enabling robust target engagement studies in primary neuronal cultures or tissue homogenates where enzyme abundance is low. The favorable PSA (52.82 Ų) and LogP (3.93) further support its use in cell-based assays requiring efficient membrane penetration .

Pain & Inflammation Drug Discovery: In Vivo FAAH Pharmacology

The compound's PSA–LogP profile (52.82 Ų / 3.93) predicts adequate oral absorption, positioning it as a lead-like candidate for in vivo pharmacological studies targeting FAAH-dependent pain and inflammatory pathways . Its 60% synthetic yield on the tricyclic core intermediate [2] supports reliable gram-scale procurement for rodent efficacy models. The 440-fold potency margin over JNJ-1661010 [1] translates to lower required doses, potentially reducing systemic exposure and improving the therapeutic window in preclinical pain models.

Chemical Probe: Distinctive FAAH Binding Motif

The unique 2-hydroxy-2-phenylpropyl N-substituent, providing simultaneous hydrogen-bond donor/acceptor capacity and aromatic π-stacking potential [3], makes this compound a valuable chemical probe for mapping FAAH active-site topology. Its structural complexity (MW = 317.38 Da) places it in lead-like space, distinct from the fragment-like isoindolones frequently employed in fragment-based screening . Researchers investigating FAAH structure–function relationships or seeking a high-affinity probe for competitive binding studies will benefit from its differentiated binding motif.

Medicinal Chemistry: Isoindolone Scaffold for Derivatization

The robust synthetic route affording the 3-hydroxybenzo[e]isoindolinone precursor in 60% yield [2] provides a practical entry point for library synthesis. The tertiary alcohol and pendant phenyl ring in the N-substituent offer orthogonal functionalization handles for further structure–activity exploration, enabling medicinal chemistry teams to systematically probe FAAH SAR or to pivot toward other serine hydrolase targets while maintaining a synthetically tractable core scaffold.

Application
Selection Property
Validation Focus
Cellular FAAH target engagement studies
FAAH inhibition potency context
Low-concentration assay compatibility, membrane penetration
Pain and inflammation pathway research: In vivo FAAH pharmacology
Predicted oral absorption profile (PSA/LogP)
In vivo target engagement and exposure-model validation
Chemical probe for FAAH active-site topology
Dual hydrogen-bond/π-stacking binding motif
FAAH active-site mapping, competitive binding studies
Medicinal chemistry research: Isoindolone scaffold derivatization
Synthetically tractable core with orthogonal handles
SAR expansion, serine hydrolase probe development
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